3,11-bis(Acetyloxy)carboxynaphthofluorescein
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Overview
Description
3,11-bis(Acetyloxy)carboxynaphthofluorescein is a synthetic organic compound known for its fluorescent properties. It is a derivative of naphthofluorescein, which is widely used in various scientific fields due to its ability to emit light upon excitation. This compound is particularly valuable in fluorescence microscopy and other imaging techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-bis(Acetyloxy)carboxynaphthofluorescein typically involves the esterification of carboxynaphthofluorescein with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity. The general reaction scheme is as follows:
Starting Material: Carboxynaphthofluorescein
Reagent: Acetic anhydride
Catalyst: Sulfuric acid or another suitable acid catalyst
Conditions: Temperature around 50-60°C, reaction time of 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,11-bis(Acetyloxy)carboxynaphthofluorescein undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield carboxynaphthofluorescein.
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide
Substitution: Nucleophiles such as amines or thiols
Major Products
Hydrolysis: Carboxynaphthofluorescein
Oxidation: Various oxidized derivatives
Substitution: Substituted naphthofluorescein derivatives
Scientific Research Applications
3,11-bis(Acetyloxy)carboxynaphthofluorescein is used in a wide range of scientific research applications:
Chemistry: As a fluorescent probe in various chemical reactions and processes.
Biology: In fluorescence microscopy to study cellular structures and functions.
Medicine: For imaging and diagnostic purposes, particularly in cancer research.
Industry: In the development of fluorescent dyes and markers for various applications.
Mechanism of Action
The mechanism of action of 3,11-bis(Acetyloxy)carboxynaphthofluorescein involves its ability to absorb light at a specific wavelength and emit light at a different wavelength. This property is due to the presence of conjugated double bonds in its structure, which allows for the excitation and subsequent emission of photons. The compound interacts with various molecular targets, including proteins and nucleic acids, making it useful in imaging and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
- Carboxynaphthofluorescein
- Fluorescein
- Rhodamine B
- Naphthofluorescein
Uniqueness
3,11-bis(Acetyloxy)carboxynaphthofluorescein is unique due to its specific ester groups, which enhance its solubility and stability compared to other similar compounds. This makes it particularly valuable in applications requiring high sensitivity and precision.
Properties
Molecular Formula |
C34H24O9 |
---|---|
Molecular Weight |
576.5 g/mol |
IUPAC Name |
acetic acid;(19'-acetyloxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-7'-yl) acetate |
InChI |
InChI=1S/C32H20O7.C2H4O2/c1-17(33)36-21-9-11-23-19(15-21)7-13-27-29(23)38-30-24-12-10-22(37-18(2)34)16-20(24)8-14-28(30)32(27)26-6-4-3-5-25(26)31(35)39-32;1-2(3)4/h3-16H,1-2H3;1H3,(H,3,4) |
InChI Key |
CVKAPCFYRSMZCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)OC1=CC2=C(C=C1)C3=C(C=C2)C4(C5=C(O3)C6=C(C=C5)C=C(C=C6)OC(=O)C)C7=CC=CC=C7C(=O)O4 |
Origin of Product |
United States |
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